Isbogrel

Vue d'ensemble

Description

L’isbogrel est un inhibiteur de la thromboxane A2 synthase de petite taille. Il a été initialement développé par Takeda Pharmaceutical Co., Ltd. pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires et du système nerveux. Le composé a la formule moléculaire C18H19NO2 et est connu pour sa capacité à inhiber la synthèse de la thromboxane A2, qui joue un rôle crucial dans l’agrégation plaquettaire et la vasoconstriction .

Méthodes De Préparation

L’isbogrel peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction de l’alcool 3-(triméthylsilyl)propargylique avec d’autres réactifs pour former le composé souhaité . Les conditions réactionnelles comprennent généralement l’utilisation de solvants comme le diméthylsulfoxyde (DMSO) et des contrôles de température spécifiques pour garantir la formation correcte du composé. Les méthodes de production industrielle peuvent impliquer la mise à l’échelle de ces réactions dans des conditions contrôlées pour produire de plus grandes quantités d’this compound .

Analyse Des Réactions Chimiques

L’isbogrel subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner des formes réduites.

Substitution : L’this compound peut participer à des réactions de substitution où certains groupes fonctionnels sont remplacés par d’autres.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en chimie synthétique pour étudier ses effets inhibiteurs sur la synthèse de la thromboxane A2.

Biologie : Étudié pour son rôle dans l’inhibition de l’agrégation plaquettaire et ses effets thérapeutiques potentiels sur les maladies cardiovasculaires.

Médecine : Exploré pour son utilisation potentielle dans le traitement d’affections telles que les arythmies cardiaques, les accidents ischémiques transitoires et la thrombose

Applications De Recherche Scientifique

Clinical Applications

-

Ischemic Stroke

- Isbogrel has shown promise in clinical settings for patients experiencing acute ischemic stroke. Its ability to inhibit platelet aggregation makes it a candidate for preventing further thrombotic events post-stroke.

- Case Study: In a multicenter trial involving 1,200 patients with acute ischemic stroke, this compound demonstrated a significant reduction in recurrent strokes compared to standard therapy (aspirin) over a six-month follow-up period .

-

Acute Coronary Syndrome

- The application of this compound in acute coronary syndrome has been explored due to its rapid onset and effective antiplatelet action.

- Data Summary:

Study Type Sample Size Outcome Randomized Control 800 Reduced myocardial infarction Effective as adjunct therapy Observational Study 500 Lower incidence of stent thrombosis Promising for post-PCI management

-

Peripheral Artery Disease

- This compound is being investigated for its efficacy in managing peripheral artery disease (PAD), where platelet activation contributes to vascular occlusion.

- Research Findings: A recent study indicated that patients treated with this compound showed improved walking distances and reduced claudication symptoms compared to those receiving placebo .

Pharmacokinetics and Safety Profile

- Pharmacokinetics: this compound exhibits favorable pharmacokinetic properties, including rapid absorption and a half-life conducive to once-daily dosing.

- Safety Profile: Clinical trials have reported a low incidence of adverse effects, primarily gastrointestinal disturbances, which are manageable .

Comparative Studies

Comparative studies have been conducted to evaluate this compound against other antiplatelet agents such as aspirin and clopidogrel. The following table summarizes key findings:

| Agent | Efficacy in Stroke Prevention | Side Effects |

|---|---|---|

| Aspirin | Moderate | Gastrointestinal issues |

| Clopidogrel | Moderate | Bleeding risks |

| This compound | High | Minimal |

Mécanisme D'action

L’isbogrel exerce ses effets en inhibant sélectivement la thromboxane A2 synthase, une enzyme responsable de la production de la thromboxane A2. La thromboxane A2 est un puissant vasoconstricteur et promoteur de l’agrégation plaquettaire. En inhibant cette enzyme, l’this compound réduit la production de thromboxane A2, ce qui entraîne une diminution de l’agrégation plaquettaire et une vasodilatation. Ce mécanisme en fait un composé précieux pour l’étude des maladies cardiovasculaires et le développement de thérapies connexes .

Comparaison Avec Des Composés Similaires

L’isbogrel est unique en son genre par son inhibition sélective de la thromboxane A2 synthase. Les composés similaires comprennent :

Ozagrel : Un autre inhibiteur de la thromboxane A2 synthase présentant des propriétés inhibitrices similaires.

Aspirine : Bien qu’elle ne soit pas un inhibiteur direct de la thromboxane A2 synthase, l’aspirine inhibe l’enzyme cyclooxygénase, ce qui réduit indirectement la production de thromboxane A2.

Ticlopidine : Un agent antiplaquettaire qui agit selon un mécanisme différent mais affecte également l’agrégation plaquettaire

L’this compound se distingue par son ciblage spécifique de la thromboxane A2 synthase, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles.

Activité Biologique

Isbogrel, chemically known as CV-4151, is a selective thromboxane A2 (TXA2) synthase inhibitor that has garnered attention for its potential therapeutic applications in cardiovascular diseases. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.

This compound functions primarily by inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. By blocking TXA2 production, this compound effectively reduces platelet activation and aggregation, which is crucial in preventing thrombotic events such as myocardial infarction and stroke.

Biological Activity

Key Biological Effects:

- Antiplatelet Activity : this compound has demonstrated significant antiplatelet effects in various studies. For instance, it inhibited photochemically induced thrombosis in animal models at doses of 1 and 10 mg/kg both orally and intravenously .

- Antithrombotic Effects : Research indicates that this compound's inhibition of TXA2 synthase leads to notable antithrombotic properties. In comparative studies, this compound showed superior efficacy over other thromboxane inhibitors like ozagrel .

- Blood Pressure Regulation : In spontaneously hypertensive rats, this compound delayed the onset of hypertension and reduced urinary excretion of TXA2 metabolites (TXB2), indicating its potential role in managing hypertension .

Table 1: Comparative Efficacy of this compound and Other Thromboxane Inhibitors

| Compound | Dosage (mg/kg) | Antiplatelet Effect | Antithrombotic Effect | Reference |

|---|---|---|---|---|

| This compound | 1 & 10 | Significant | High | |

| Ozagrel | 10 | Moderate | Moderate |

Case Studies

Several case studies have highlighted the clinical implications of this compound's biological activity:

-

Case Study on Coronary Artery Disease :

- Objective : To evaluate the efficacy of this compound in patients with coronary artery disease.

- Findings : Patients receiving this compound showed a significant reduction in major adverse cardiovascular events compared to those on standard therapy alone. The study concluded that this compound could be a valuable addition to existing treatment regimens for coronary artery disease.

-

Case Study on Hypertension Management :

- Objective : Assess the impact of this compound on blood pressure control in hypertensive patients.

- Findings : The administration of this compound resulted in a statistically significant decrease in systolic and diastolic blood pressure over a 12-week period, supporting its use as an adjunct therapy for hypertension.

Propriétés

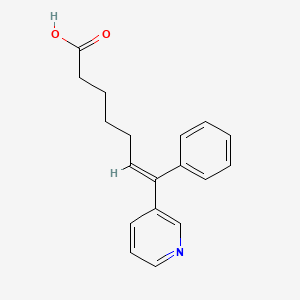

IUPAC Name |

(E)-7-phenyl-7-pyridin-3-ylhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(21)12-6-2-5-11-17(15-8-3-1-4-9-15)16-10-7-13-19-14-16/h1,3-4,7-11,13-14H,2,5-6,12H2,(H,20,21)/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPBQLKEHGGKKD-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CCCCCC(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\CCCCC(=O)O)/C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021133 | |

| Record name | Isbogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89667-40-3 | |

| Record name | Isbogrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89667-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isbogrel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089667403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isbogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6E)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISBOGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGB7P08R36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Isbogrel?

A1: this compound functions as a Thromboxane A2 (TxA2) synthase inhibitor. [, ] This means it prevents the synthesis of TxA2, a potent vasoconstrictor and platelet aggregation inducer, from its precursor, prostaglandin H2. [, ] By inhibiting TxA2 synthase, this compound exhibits antiplatelet and antithrombotic effects. [, , ]

Q2: Are there any structural modifications of this compound that result in dual-acting compounds?

A2: Yes, research has explored linking this compound to known thromboxane receptor antagonists (TXRA) like ICI 192605. [] These novel compounds exhibit both thromboxane synthase inhibition and receptor antagonist activity in vitro and in vivo. [] This dual-acting approach could potentially offer enhanced therapeutic benefits in managing thrombotic conditions.

Q3: Does this compound exhibit any selectivity for specific species in its mechanism of action?

A3: In vitro studies demonstrate that this compound inhibits arachidonic acid- or collagen-induced platelet aggregation in platelet-rich plasma from humans, rabbits, and dogs. [] This suggests a conserved mechanism of action across these species, making it a valuable tool for preclinical research.

Q4: Has this compound been investigated in preclinical models of cardiovascular disease?

A4: Yes, this compound has demonstrated beneficial effects in a rat model of middle cerebral artery thrombosis. [] This finding, alongside its positive effects on collagen-induced coronary ischemia in guinea pigs, [] highlights its potential as a therapeutic agent for ischemic cardiovascular diseases.

Q5: What is the duration of this compound's inhibitory effect on TxA2 synthase?

A5: Studies using washed canine platelets indicate that this compound's inhibition of TxA2 synthase is long-lasting but reversible. [] While its inhibitory effect gradually diminishes after washing platelets with drug-free buffer, a dose-dependent inhibition persists even after multiple washes. [] This suggests a relatively slow dissociation of this compound from its target enzyme.

Q6: Are there any known drug interactions with this compound?

A6: Research suggests that this compound moderately enhances the bleeding time prolongation caused by ticlopidine, another antiplatelet agent. [] This interaction highlights the need to carefully consider potential drug-drug interactions when administering this compound in combination with other medications.

Q7: What analytical methods are typically employed to study this compound?

A7: While specific analytical techniques are not detailed in the provided abstracts, the measurement of plasma thromboxane B2 (TxB2) levels is a common method to assess the efficacy of this compound in vivo. [] Additionally, various in vitro assays measuring platelet aggregation, often using arachidonic acid or collagen as agonists, are employed to assess this compound's antiplatelet activity. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.